2,4-Dimethoxypyrimidine-5-boronic acid
Description
2,4-Dimethoxypyrimidine-5-boronic acid (CAS 89641-18-9) is a boronic acid derivative featuring a pyrimidine ring substituted with methoxy groups at the 2- and 4-positions. Its molecular formula is C₆H₉BN₂O₄, with a molecular weight of 183.96 g/mol . The compound is widely utilized in Suzuki-Miyaura cross-coupling reactions to synthesize complex heteroaryl systems, particularly in pharmaceutical and materials science research . Its pinacol ester derivative (CAS 936250-17-8, C₁₂H₁₉BN₂O₄, MW 266.10 g/mol) is commonly employed to enhance stability and solubility in organic solvents .
Properties
IUPAC Name |
(2,4-dimethoxypyrimidin-5-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BN2O4/c1-12-5-4(7(10)11)3-8-6(9-5)13-2/h3,10-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKGKUACPLXCVOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(N=C1OC)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301008905 | |
| Record name | (2,4-Dimethoxypyrimidin-5-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301008905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89641-18-9 | |
| Record name | (2,4-Dimethoxypyrimidin-5-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301008905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2,4-dimethoxypyrimidin-5-yl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares structural features, molecular properties, and applications of 2,4-dimethoxypyrimidine-5-boronic acid with related compounds:
Preparation Methods
Suzuki-Miyaura Cross-Coupling of Halogenated Pyrimidines
A widely employed route involves coupling 5-bromo-2,4-dimethoxypyrimidine with bis(pinacolato)diboron (B₂Pin₂) in the presence of palladium catalysts. For example, Miyaura borylation using Pd(dppf)Cl₂ (5 mol%) and KOAc in dioxane at 80°C for 12 hours affords the pinacol boronate ester, which is hydrolyzed to the boronic acid using HCl (1M). Yields range from 65–75%, with purity enhanced via methanol recrystallization.
Nucleophilic Substitution on 5-Bromo-2,4-dimethoxypyrimidine
Adapting methods from CN104788482A, 5-bromo-2,4-dimethoxypyrimidine undergoes lithium-halogen exchange with n-Bu₃MgLi at -20°C, followed by quenching with trimethyl borate. This one-pot procedure avoids ultra-low temperatures required in traditional Grignard approaches, achieving 70% yield after aqueous workup.
Boron Trifluoride-Mediated Bromination and Borylation
A patent-derived method involves BF₃·Et₂O-catalyzed bromination of 2,4-dimethoxypyrimidine with N-bromosuccinimide (NBS) in acetonitrile, yielding 5-bromo-2,4-dimethoxypyrimidine. Subsequent borylation using isopropoxyboronic acid pinacol ester and n-Bu₃MgLi in tetrahydrofuran (THF) generates the boronic acid after acidic hydrolysis.
Grignard Reagent-Based Borylation
Organoboron chemistry principles suggest alternative pathways using Grignard reagents. Treatment of 5-bromo-2,4-dimethoxypyrimidine with magnesium in THF generates a pyrimidinylmagnesium bromide intermediate, which reacts with trimethyl borate to yield the boronic acid after hydrolysis. This method, while less efficient (50–60% yield), avoids precious metal catalysts.
Optimization and Reaction Conditions
Table 2: Comparative Analysis of Synthetic Methods
| Method | Catalyst | Temperature | Yield | Purity |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(dppf)Cl₂ | 80°C | 75% | 95% |
| Nucleophilic Substitution | n-Bu₃MgLi | -20°C | 70% | 90% |
| BF₃-Mediated Bromination | BF₃·Et₂O | Reflux | 65% | 85% |
| Grignard Borylation | None | 25°C | 55% | 80% |
Key findings:
- Palladium-catalyzed methods offer superior yields but require costly catalysts.
- BF₃-mediated routes enable scalable bromination but necessitate careful control of stoichiometry (2,4-dimethoxypyrimidine:NBS:BF₃·Et₂O = 1:1.2:0.1).
- Low-temperature lithium-halogen exchange minimizes side reactions but demands anhydrous conditions.
Analytical Characterization
Quality control employs HPLC (C18 column, 70:30 H₂O:MeCN, λ = 254 nm) and ¹¹B-NMR (δ 28–30 ppm for boronic acid). Mass spectrometry confirms the molecular ion peak at m/z 184.0655 (calculated for C₆H₉BN₂O₄⁺).
Applications in Organic Synthesis
The compound serves as a key intermediate in synthesizing:
Q & A
Basic Research Questions
Q. How can I synthesize 2,4-Dimethoxypyrimidine-5-boronic acid with high purity for cross-coupling reactions?
- Methodology : The compound is typically synthesized via Suzuki-Miyaura coupling precursors. Use palladium catalysts (e.g., Pd(PPh₃)₄) in anhydrous tetrahydrofuran (THF) under inert conditions. Post-synthesis, purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to remove residual boroxine byproducts. Confirm purity using H NMR and HPLC (≥95% purity threshold) .
Q. What are the optimal conditions for purifying this compound to minimize boroxine formation?
- Methodology : Boroxine formation is mitigated by storing the compound under dry, inert atmospheres (argon or nitrogen). Recrystallization in a 1:1 mixture of methanol and dichloromethane at low temperatures (−20°C) reduces dimerization. Monitor via FT-IR for B-O-B stretching bands (~1,350 cm) to assess boroxine contamination .
Q. How does the solubility profile of this compound influence its reactivity in aqueous vs. organic media?
- Methodology : The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, 15 mg/mL) and limited solubility in water (<1 mg/mL). For aqueous reactions, use co-solvents like methanol or employ micellar catalysis (e.g., SDS surfactants) to enhance dispersion. Solubility directly impacts boronic acid-diol binding kinetics, critical for sensing applications .
Advanced Research Questions
Q. How can this compound be utilized in boronic acid-mediated PCR for detecting epigenetic modifications?
- Methodology : Boronic acids inhibit Taq polymerase amplification of glucosylated 5-hydroxymethylcytosine (5hmC) DNA. Optimize PCR conditions with 10 mM this compound to selectively block replication of 5hmC-containing templates. Validate using Sanger sequencing and methylation-specific restriction analysis .
Q. What strategies enhance the stability of this compound in physiological conditions for glycoprotein sensing?
- Methodology : Encapsulate the compound in boronic acid-functionalized hydrogels (e.g., poly(vinyl alcohol)-boronate networks) to stabilize its reversible diol-binding capacity. Characterize binding affinity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) at pH 7.4. Adjust hydrogel crosslinking density to balance stability and analyte diffusion .
Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) for this compound be resolved?
- Methodology : Aromatic proton splitting in H NMR arises from anisotropic effects of the boronic acid group. Use 2D B-H heteronuclear correlation spectroscopy to clarify boron-proton coupling. Compare experimental data with DFT-calculated chemical shifts (B3LYP/6-311+G(d,p) basis set) to validate assignments .
Q. What role does this compound play in enzyme inhibition studies targeting bacterial pyrimidine metabolism?
- Methodology : The compound acts as a transition-state analog for dihydroorotate dehydrogenase (DHODH). Perform kinetic assays (IC determination) in E. coli lysates with varying substrate concentrations. Use X-ray crystallography to resolve binding modes in the enzyme’s active site, focusing on B–O interactions with catalytic serine residues .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding the thermal stability of this compound?
- Analysis : Discrepancies arise from differing experimental conditions. Thermogravimetric analysis (TGA) under nitrogen shows decomposition at 220°C, while oxidative environments (air) lower stability to 180°C. Always report atmosphere and heating rate (e.g., 10°C/min) when comparing thermal data .
Q. How should researchers address variability in boronic acid-diol binding constants reported in literature?
- Analysis : Binding constants (K) depend on pH, ionic strength, and diol stereochemistry. Standardize assays using D-fructose as a reference analyte (K ~ 1,200 M at pH 7.4). Use fluorescence anisotropy to measure real-time binding under controlled buffer conditions .
Methodological Best Practices
- Cross-Coupling Optimization : Pre-activate the boronic acid with 2 equivalents of CsCO in THF to enhance Suzuki-Miyaura coupling yields .
- Storage : Store at −20°C in amber vials with molecular sieves (3Å) to prevent hydrolysis .
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